molecular formula C11H14Cl2N2O B1449723 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1177282-58-4

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1449723
CAS RN: 1177282-58-4
M. Wt: 261.14 g/mol
InChI Key: JCUIQHIQXVUEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride (AMPCP) is a synthetic substance that has been used in a variety of scientific applications. It is an organic compound with a molecular weight of 293.8 g/mol and a chemical formula of C10H14Cl2N2O•HCl. AMPCP is a derivative of pyrrolidinone and is used as a reagent in organic synthesis. It has also been used in various scientific research applications including drug discovery, biochemical studies, and biophysical studies.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine scaffolds, including pyrrolidine-2-one derivatives, are widely used in medicinal chemistry due to their versatility and bioactivity. These compounds are valuable for designing new therapeutic agents because of their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The pyrrolidine ring's non-planarity and the possibility of introducing various functional groups make it a preferred choice for developing compounds with selective biological activity (Li Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone derivatives, due to their surface-active properties, have been explored for enhancing the performance of various surfactant structures. These compounds improve water solubility, compatibility, and solvency, making them beneficial in both industrial and academic research for developing more effective and less toxic surfactants (Login, 1995).

Chemical and Biological Properties of Related Compounds

Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including pyrrolidin-2-one derivatives, highlights the diverse chemical and biological activities these compounds can exhibit. Such derivatives have been studied for their potential insecticidal, anticancer, and various other types of biological activity, underscoring the importance of the pyrrolidine and pyrrolidinone scaffolds in synthesizing biologically active compounds (Abdurakhmanova et al., 2018).

properties

IUPAC Name

4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIQHIQXVUEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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